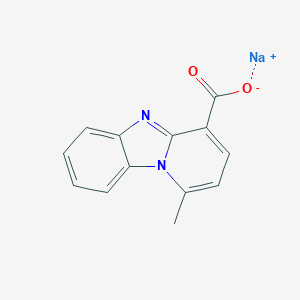
4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine, also known as NS-105, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of thiazine derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is believed to exert its therapeutic effects by modulating various neurotransmitter systems in the brain. It has been found to enhance the release of acetylcholine, dopamine, and serotonin, which are important neurotransmitters involved in cognitive function and mood regulation.
Biochemische Und Physiologische Effekte
4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has been found to exhibit various biochemical and physiological effects. It has been shown to enhance learning and memory in animal models, increase the density of dendritic spines in the hippocampus, and improve synaptic plasticity. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be non-toxic at therapeutic doses. However, its low solubility in water can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand its potential side effects and long-term safety.
Zukünftige Richtungen
There are several future directions for the study of 4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. One potential avenue is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential use as an anti-depressant or anxiolytic agent. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine involves the reaction of 2-aminothiazole with phenacyl bromide in the presence of sodium hydroxide. The resulting intermediate is then treated with methyl iodide to form 4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. The yield of this synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, cognition-enhancing, and anti-depressant effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
CAS-Nummer |
10554-34-4 |
|---|---|
Produktname |
4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
Molekularformel |
C11H14N2S |
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
4-methyl-N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C11H14N2S/c1-9-7-8-14-11(12-9)13-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) |
InChI-Schlüssel |
UJDYXHJTVIGHDN-UHFFFAOYSA-N |
SMILES |
CC1CCSC(=N1)NC2=CC=CC=C2 |
Kanonische SMILES |
CC1CCSC(=N1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)



![4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B87966.png)



![2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid](/img/structure/B87981.png)


